2,9-Dimethyl-1,10-phenanthroline hydrate

Catalog No.
S3313700
CAS No.
654054-57-6
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9-Dimethyl-1,10-phenanthroline hydrate

CAS Number

654054-57-6

Product Name

2,9-Dimethyl-1,10-phenanthroline hydrate

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2

InChI Key

MFZBSWSCIWCRKS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O

Spectrophotometric Determination of Copper

One of the primary applications of 2,9-Dimethyl-1,10-phenanthroline hydrate (often referred to as simply "phenanthroline hydrate" in research) is as a chelating agent in the spectrophotometric determination of copper. When phenanthroline hydrate reacts with copper ions (Cu2+), it forms a highly colored complex. This complex absorbs light at a specific wavelength, and the amount of light absorbed is proportional to the concentration of copper in the sample. By measuring the absorbance at this wavelength, researchers can determine the concentration of copper in various solutions [].

This technique is advantageous because it is selective for copper and can be used to measure copper in a wide range of samples, including environmental water samples, biological fluids, and industrial materials [].

Other Potential Applications

In addition to its use in copper analysis, 2,9-Dimethyl-1,10-phenanthroline hydrate is being explored for other potential applications in scientific research. These include:

  • Development of new catalysts: Phenanthroline hydrate can be used as a ligand in the design of new catalysts for various chemical reactions.
  • Study of metal-ion interactions in biological systems: Phenanthroline hydrate can be used to probe the interactions of metal ions with biomolecules such as DNA and proteins [].

2,9-Dimethyl-1,10-phenanthroline hydrate is a chemical compound with the molecular formula C14H14N2OC_{14}H_{14}N_{2}O and a molecular weight of approximately 226.27 g/mol. It is known for its role as a chelating agent, particularly in the colorimetric determination of copper ions in various solutions. This compound is slightly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, acetone, ether, and benzene . The compound appears as a white to cream crystalline powder and has a melting point ranging from 159°C to 164°C .

The mechanism of action of Me2phen hydrate revolves around its chelating ability. The lone pairs on the nitrogen atoms of the phenanthroline ring can interact with metal ions, forming coordination complexes. In the case of copper, the electron donation from Me2phen hydrate leads to the formation of a stable complex with specific electronic properties. These altered electronic properties are responsible for the observed color change, which forms the basis for copper detection.

While detailed safety data might be limited for Me2phen hydrate specifically, some general precautions are recommended when handling it:

  • Wear gloves and safety glasses to avoid skin and eye contact.
  • Use the compound in a well-ventilated area.
  • Dispose of waste according to recommended procedures for organic compounds.
, primarily involving the formation of complexes with metal ions. Its most notable reaction is with copper ions, where it forms a stable complex that can be quantitatively analyzed using spectrophotometric techniques. The reaction can be represented as follows:

Cu2++2 9 Dimethyl 1 10 phenanthroline hydrate Cu 2 9 Dimethyl 1 10 phenanthroline 2+\text{Cu}^{2+}+\text{2 9 Dimethyl 1 10 phenanthroline hydrate}\rightarrow \text{ Cu 2 9 Dimethyl 1 10 phenanthroline }^{2+}

This complexation is utilized in analytical chemistry for the determination of copper concentrations in various samples .

The synthesis of 2,9-Dimethyl-1,10-phenanthroline hydrate can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving 1,10-phenanthroline and appropriate methylating agents.
  • Hydration: The anhydrous form of 2,9-Dimethyl-1,10-phenanthroline can be converted to its hydrate by exposing it to moisture under controlled conditions.
  • Chemical Modification: Starting from simpler phenanthroline derivatives, chemical modifications can yield 2,9-Dimethyl-1,10-phenanthroline followed by hydration to form the hydrate .

The main applications of 2,9-Dimethyl-1,10-phenanthroline hydrate include:

  • Analytical Chemistry: It is widely used as a reagent for the spectrophotometric determination of copper ions in various matrices.
  • Chemical Research: The compound serves as an intermediate in organic synthesis and research involving coordination chemistry.
  • Potential Pharmaceutical Uses: Given its biological activity and chelation properties, there is potential for applications in medicinal chemistry .

Interaction studies involving 2,9-Dimethyl-1,10-phenanthroline hydrate primarily focus on its ability to form stable complexes with metal ions. These studies have shown that the compound can effectively bind to transition metals such as copper and iron. The stability constants of these complexes are crucial for understanding their behavior in different chemical environments and their potential applications in analytical methods .

Several compounds share structural similarities with 2,9-Dimethyl-1,10-phenanthroline hydrate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1,10-PhenanthrolineC12H8N2C_{12}H_{8}N_{2}Lacks methyl groups; used extensively as a chelator.
2-Methyl-1,10-phenanthrolineC13H10N2C_{13}H_{10}N_{2}Contains only one methyl group; less sterically hindered.
3-Methyl-1,10-phenanthrolineC13H10N2C_{13}H_{10}N_{2}Similar to 2-methyl variant; different binding properties.
2,3-Dimethyl-1,10-phenanthrolineC14H12N2C_{14}H_{12}N_{2}Contains two methyl groups on adjacent positions; alters reactivity.

Uniqueness of 2,9-Dimethyl-1,10-phenanthroline Hydrate

The uniqueness of 2,9-Dimethyl-1,10-phenanthroline hydrate lies in its specific arrangement of methyl groups at the 2 and 9 positions on the phenanthroline structure. This configuration enhances its ability to selectively chelate metal ions like copper while providing distinct physical properties such as solubility characteristics and stability under various conditions .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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